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Compound of Interest

Compound Name:
3-Chloro-2,6-dimethoxybenzoic

acid

CAS No.: 36335-47-4

Cat. No.: B1297764 Get Quote

Structural Analysis & Chemical Context
Before interpreting spectra, one must analyze the molecular symmetry.[1] Unlike 2,6-

dimethoxybenzoic acid, which possesses a plane of symmetry rendering the two methoxy

groups equivalent, the introduction of a chlorine atom at the 3-position breaks this symmetry.[1]

Formula: C₉H₉ClO₄[1]

Molecular Weight: 216.62 g/mol [1]

Symmetry:

(Asymmetric)

Key Feature: The steric bulk of the ortho-substituents (2-OMe, 6-OMe) forces the carboxylic

acid group out of planarity with the benzene ring, reducing conjugation and affecting the

carbonyl stretching frequency.[1]

Mass Spectrometry (MS) Profile
Objective: Confirmation of molecular weight and halogen pattern.[2]

Ionization Mode

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1297764?utm_src=pdf-interest
https://patents.google.com/patent/CN103012123A/en
https://patents.google.com/patent/CN103012123A/en
https://patents.google.com/patent/CN103012123A/en
https://patents.google.com/patent/CN103012123A/en
https://patents.google.com/patent/CN103012123A/en
https://www.chemicalbook.com/SpectrumEN_118-91-2_1hnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For benzoic acid derivatives, Electrospray Ionization in Negative Mode (ESI-) is the preferred

method due to the facile deprotonation of the carboxylic acid.[1] Electron Impact (EI) is suitable

for neutral structural elucidation.

Isotopic Pattern & Fragmentation
The presence of a single chlorine atom imparts a distinct isotopic signature essential for

confirmation.[1]

Ion Identity m/z (Theoretical)
Relative
Abundance

Interpretation

[M-H]⁻ 215.0 100%

Deprotonated

molecular ion (

Cl)

[M-H+2]⁻ 217.0 ~32%

Isotope peak (

Cl). The 3:1 ratio is

diagnostic for mono-

chlorination.[1]

[M-H-CO₂]⁻ 171.0 Variable

Decarboxylation (loss

of 44 Da), typical for

ortho-substituted

benzoic acids.

[M-H-CH₃]•⁻ 200.0 Variable
Loss of methyl radical

from methoxy group.

Fragmentation Logic (Graphviz)
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Isotope Pattern
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[M-H-CO₂]⁻

m/z 171

- CO₂ (44 Da)

Demethylation
[M-H-CH₃]•⁻

m/z 200

- CH₃ (15 Da)

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 3-Chloro-2,6-dimethoxybenzoic acid in

negative ion mode.

Infrared Spectroscopy (IR)
Objective: Identification of functional groups.[3]

The high degree of substitution creates specific steric strain observable in the Carbonyl (C=O)

region.[1]
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Functional Group Frequency (cm⁻¹) Intensity Assignment Notes

O-H Stretch 2800–3200 Broad, Med

Carboxylic acid O-H.

[1] Often overlaps with

C-H stretches due to

dimerization.

C=O Stretch 1680–1705 Strong

The carbonyl stretch

is slightly higher than

typical conjugated

acids (~1680)

because steric

hindrance (ortho-

effect) reduces

coplanarity with the

ring.

C=C Aromatic 1580–1600 Medium
Aromatic ring skeletal

vibrations.

C-O Stretch 1250–1280 Strong

Aryl alkyl ether (Ar-O-

CH₃) stretch.

Distinctive for

methoxy groups.

C-Cl Stretch 700–750 Medium
Aryl chloride stretch.

[1]

Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and isomer differentiation. Recommended Solvent:

DMSO-d₆ (to observe the acidic proton and prevent aggregation).

¹H NMR (Proton) Analysis
The asymmetry caused by the chlorine at C3 renders the two methoxy groups and the two

aromatic protons non-equivalent.[1]

Predicted Chemical Shifts (δ ppm) in DMSO-d₆:
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Position Type Shift (δ)
Multiplicit
y

Integratio
n

Coupling
(J)

Mechanis
tic
Explanati
on

COOH Acid 12.8–13.5
Broad

Singlet
1H -

Exchangea

ble acidic

proton.[1]

Very

deshielded.

H4 Ar-H 7.35–7.45 Doublet (d) 1H 8.8 Hz

Ortho to Cl.

Deshielded

by

inductive

effect (-I) of

Chlorine.

H5 Ar-H 6.80–6.90 Doublet (d) 1H 8.8 Hz

Ortho to

OMe (C6).

Shielded

by

resonance

(+M) of the

methoxy

group.

2-OMe O-CH₃ 3.80–3.85 Singlet (s) 3H -

Flanked by

COOH and

Cl.[1]

Sterically

crowded

and

electronical

ly distinct.

6-OMe O-CH₃ 3.70–3.75 Singlet (s) 3H - Flanked by

COOH and

H. Slightly

more
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shielded

than 2-

OMe.[1]

Critical Diagnostic: The aromatic region will show an AB system (two doublets) rather than a

singlet (which would be seen in the symmetric 3,5-dichloro analog).

¹³C NMR (Carbon) Analysis
Expect 9 distinct carbon signals due to the lack of symmetry.

Carbonyl (C1'): ~165–167 ppm.

C-O Aromatic (C2, C6): ~150–156 ppm (Two signals, deshielded by Oxygen).

C-Cl Aromatic (C3): ~115–120 ppm (Distinctive shift for ipso-chloro carbon).

C-H Aromatic (C4, C5):

C5 (ortho to OMe): ~105–108 ppm (Upfield).

C4 (ortho to Cl): ~128–132 ppm.

Quaternary C1: ~118–122 ppm.[4]

Methoxy Carbons: ~56.0 and 56.5 ppm (Two distinct signals).

NMR Assignment Workflow (Graphviz)

Sample in DMSO-d6 1H Spectrum

Aromatic Region
(6.5 - 7.5 ppm)

Alkoxy Region
(3.5 - 4.0 ppm)

Identify AB System
(J ~9Hz)

Confirm H4/H5 Ortho

Identify 2 Singlets
Confirm Asymmetry

(Non-equivalent OMe)

Confirm Structure:
3-Chloro-2,6-dimethoxy

Click to download full resolution via product page
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Figure 2: Logical workflow for confirming the 3-Chloro regioisomer via 1H NMR.

Experimental Protocols
Sample Preparation for NMR
To ensure the resolution of the non-equivalent methoxy groups and the acidic proton:

Mass: Weigh ~10 mg of the solid acid.

Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may lead to peak

broadening of the COOH proton due to hydrogen bonding variability.[1]

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition: Run at 298 K. For ¹³C, a minimum of 512 scans is recommended to resolve the

quaternary carbons (C1, C2, C3, C6).

Purity Check (qNMR)
If using this material as a reference standard:

Add an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (T1).

Integrate the methoxy singlets (6H total) against the internal standard to calculate % purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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